molecular formula C10H3BrClF4N B1518603 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline CAS No. 1156277-85-8

6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline

Cat. No. B1518603
CAS RN: 1156277-85-8
M. Wt: 328.49 g/mol
InChI Key: OWBCVGVZBRRHTN-UHFFFAOYSA-N
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Description

“6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline” is a chemical compound with the CAS Number: 1156277-85-8 . It has a molecular weight of 328.49 . The IUPAC name for this compound is 6-bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H3BrClF4N/c11-4-1-5-6(12)3-8(10(14,15)16)17-9(5)7(13)2-4/h1-3H . This code provides a standard way to encode the compound’s molecular structure.

It should be stored at a temperature of 4 degrees Celsius . The molecular weight of this compound is 328.49 .

Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethyl group present in this compound is a common feature in many FDA-approved drugs . This group can enhance the biological activity of pharmaceuticals. Therefore, 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline could be used as a precursor or intermediate in the synthesis of new medicinal compounds with potential applications in treating various diseases.

Agricultural Chemicals

Fluorinated quinolines, like our compound of interest, have found applications in agriculture . They can be used to develop new pesticides or herbicides, offering a way to control pests and weeds more effectively due to the unique properties conferred by the fluorine atoms.

Material Science

In material science, the incorporation of fluorinated compounds can lead to the development of materials with special properties, such as increased resistance to solvents and chemicals . This compound could contribute to the synthesis of advanced materials for various industrial applications.

Catalysis

The unique electronic properties of fluorinated compounds make them suitable for use as catalysts in chemical reactions . 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline could be involved in catalytic processes that require the stability and reactivity provided by the fluorine atoms.

Analytical Chemistry

In analytical chemistry, fluorinated compounds are often used as standards or reagents due to their distinct chemical signatures . This compound could be used in the development of new analytical methods or in the improvement of existing ones.

Organic Synthesis

This compound can serve as a building block in organic synthesis, particularly in the construction of complex fluorinated molecules . Its reactive halogen atoms make it a versatile reagent for forming carbon-heteroatom bonds.

Liquid Crystals

Fluorinated quinolines are known to be components in liquid crystals . The compound’s structure could be utilized in the design of new liquid crystal displays with improved performance and stability.

Enzyme Inhibition

Due to the presence of the quinoline structure, which is known for its enzyme inhibitory properties, this compound could be explored for its potential to act as an enzyme inhibitor . This application could lead to the development of new treatments for diseases where enzyme regulation is crucial.

Safety and Hazards

The safety data sheet for this compound indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3BrClF4N/c11-4-1-5-6(12)3-8(10(14,15)16)17-9(5)7(13)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBCVGVZBRRHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=N2)C(F)(F)F)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3BrClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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